

Initial Studies on G280-9 Immunogenicity: A Technical Guide

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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955

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Introduction

G280-9 is a synthetic peptide representing the amino acid sequence from position 280 to 288 of the human melanoma-associated antigen gp100. This peptide, with the sequence YLEPGPVTA, is a class I MHC (Major Histocompatibility Complex) HLA-A2-restricted epitope. It is recognized by cytotoxic T lymphocytes (CTLs) and has been a target for cancer vaccine development, particularly for melanoma. Initial studies have revealed its ability to elicit specific T-cell responses, although its inherent immunogenicity is considered relatively low. To enhance its efficacy, a modified version, **G280-9V** (YLEPGPVTV), was developed with a valine substitution at the C-terminus, which has demonstrated higher binding affinity for the HLA-A2 molecule and improved immunogenicity. This guide provides an in-depth overview of the initial immunogenicity studies of **G280-9** and its analog, **G280-9V**, summarizing key quantitative data and detailing the experimental protocols used in their evaluation.

Data Presentation

Table 1: Immunogenicity of G280-9 Peptide Vaccines in Melanoma Patients

Study/Arm	Adjuvant	Number of Patients	CTL Response Rate (Peripheral Blood)	Helper T-cell Response Rate	Clinical Outcome	Reference
Phase I Trial (gp100(280))	Montanide ISA-51 or QS-21	22	14%	79% (to tetanus helper peptide)	75% overall survival at 4.7 years	[1] [2]
Multi-peptide Vaccine (gp100 peptides)	GM-CSF	Not specified	37% (PBL), 83% (SINs)	Not specified	Not specified	[3]

CTL: Cytotoxic T Lymphocyte; PBL: Peripheral Blood Lymphocytes; SIN: Sentinel Immunized Node; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.

Table 2: Immunogenicity of G280-9V Peptide-Pulsed Dendritic Cell Vaccines

Study	Dose Level (cells/dose)	Number of Patients	CD8+ Immunity (ELISPOT)	CD8+ Immunity (Tetramer Assay)	High-Avidity CTL Activity	Clinical Response (Partial Response/Stable Disease)	Median Survival	Reference
Phase I Trial	5 x 10 ⁶ , 15 x 10 ⁶ , 50 x 10 ⁶	12	67%	100%	100% (of 9 tested)	17% / 25%	37.6 months	[4]

Experimental Protocols

G280-9V Peptide-Pulsed Dendritic Cell (DC) Vaccine Preparation

This protocol outlines the generation of autologous dendritic cells pulsed with the **G280-9V** peptide for patient immunization.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from the patient
- X Vivo 15 medium
- Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)
- Interleukin-4 (IL-4)
- G280-9V** peptide

- Tetanus toxoid (for the initial dose)

Procedure:

- Isolate monocytes from patient PBMCs.
- Culture the monocytes in X Vivo 15 medium supplemented with GM-CSF (100 units/mL) and IL-4 (20 ng/mL) to differentiate them into immature dendritic cells.
- Resuspend the dendritic cells at a concentration of 2×10^6 cells/mL in a 50 mL conical tube.
- Add the **G280-9V** peptide to the cell suspension at a final concentration of 100 µg/mL.
- For the initial vaccine dose only, add tetanus toxoid to a final concentration of 10 µg/mL.
- Incubate the mixture for 2 hours at 37°C in a water bath.
- Centrifuge the cells at 1,200 rpm for 10 minutes at 20°C.
- Irradiate the peptide-pulsed dendritic cells (25 Gy).
- The final vaccine product is administered to the patient intravenously within 60 minutes of preparation.^[2]

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Materials:

- 96-well PVDF-membrane plates
- Anti-human IFN-γ capture antibody
- Biotinylated anti-human IFN-γ detection antibody

- Streptavidin-Alkaline Phosphatase (or HRP)
- Substrate (e.g., BCIP/NBT or AEC)
- Patient PBMCs (cryopreserved or fresh)
- **G280-9** or **G280-9V** peptide
- Positive control (e.g., PHA or a pool of viral peptides)
- Negative control (irrelevant peptide or medium alone)
- Culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

- Plate Coating: Coat the 96-well PVDF plates with anti-human IFN- γ capture antibody overnight at 4°C.
- Blocking: Wash the plates and block with culture medium for 1-2 hours at room temperature.
- Cell Plating: Add patient PBMCs (typically 2×10^5 to 5×10^5 cells/well) to the wells.
- Stimulation: Add the **G280-9** or **G280-9V** peptide to the respective wells at a final concentration of 10 $\mu\text{g/mL}$. Include positive and negative controls in separate wells.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash the plates to remove cells.
 - Add the biotinylated anti-human IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plates and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.
 - Wash the plates and add the substrate to develop the spots.

- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN- γ -secreting cells.[4][5]

⁵¹Chromium (⁵¹Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.

Materials:

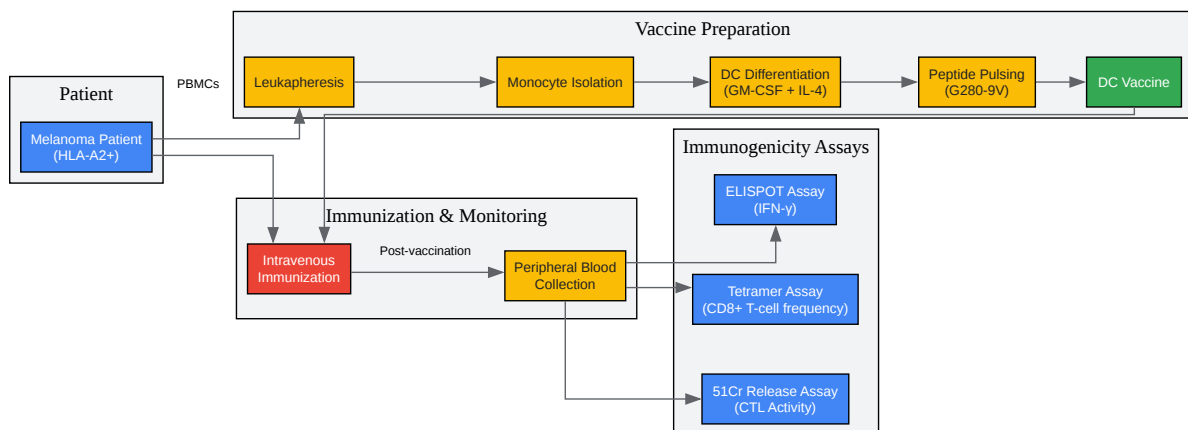
- Effector cells: Patient-derived CTLs
- Target cells: HLA-A2 positive cell line (e.g., T2 cells or a melanoma cell line)
- ⁵¹Cr (Sodium Chromate)
- **G280-9** or **G280-9V** peptide
- Culture medium
- 96-well V-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C to allow for uptake of the radioisotope.
- Peptide Pulsing: Wash the labeled target cells and pulse them with the **G280-9** or **G280-9V** peptide (typically 1 μ g/mL) for 1 hour at 37°C.
- Co-culture:
 - Plate the peptide-pulsed target cells in 96-well V-bottom plates.

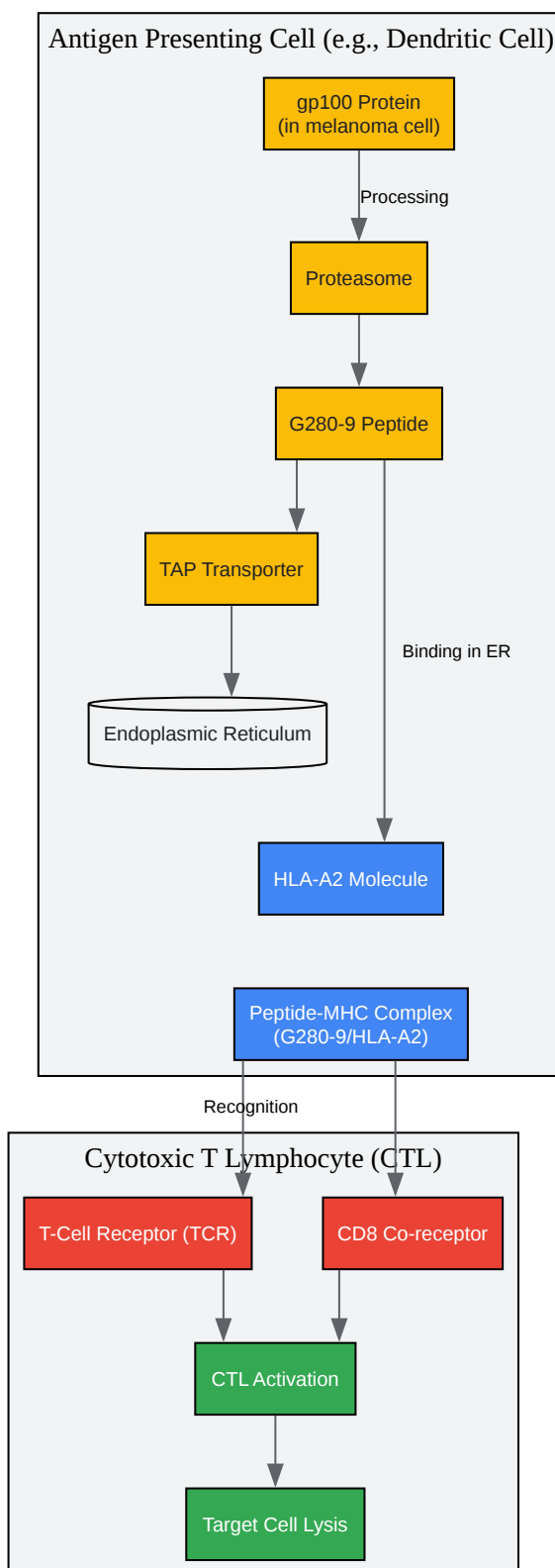
- Add the effector CTLs at various effector-to-target (E:T) ratios.
- Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
- Incubation: Incubate the plates for 4-6 hours at 37°C.
- Supernatant Collection: Centrifuge the plates and collect the supernatant from each well.
- Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - $\% \text{ Specific Lysis} = \frac{(\text{Experimental Release} - \text{Spontaneous Release})}{(\text{Maximum Release} - \text{Spontaneous Release})} \times 100$

Mandatory Visualizations



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Caption: Workflow for dendritic cell vaccine preparation and immunogenicity assessment.



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Caption: Signaling pathway of **G280-9** peptide presentation and CTL recognition.

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